[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole and 1-ethyl-1H-pyrazole with suitable alkylating agents under controlled conditions. One common method involves the use of alkyl halides in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole
- 1-Ethyl-1H-pyrazole
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(2-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C12H19N5/c1-4-17-11(5-6-14-17)8-13-9-12-7-10(2)15-16(12)3/h5-7,13H,4,8-9H2,1-3H3 |
InChI Key |
KETSJLLLOASTBA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCC2=CC(=NN2C)C |
Origin of Product |
United States |
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